molecular formula C22H20N2O5 B2770918 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide CAS No. 851405-59-9

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide

Cat. No. B2770918
M. Wt: 392.411
InChI Key: AGHDKNBLIPALGW-CLTKARDFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
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Scientific Research Applications

Polymer Chemistry Applications

A study by Cesana et al. (2007) explored the synthesis of polymer-bound thiol groups on poly(2-oxazoline)s. They developed a new 2-oxazoline monomer with a protected thiol group, which was polymerized to yield well-defined copolymers. These copolymers, with pendant thiol groups, were successfully added to the double bond of N-phenyl-acrylamide, demonstrating a method for creating functional polymers with potential applications in materials science (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Organic Synthesis and Derivative Formation

El-Khamry et al. (2006) focused on synthesizing new pyrazoloquinazolinone and quinazolinone derivatives starting from benzoxazinone derivatives. Their research highlights the versatility of such chemical structures in organic synthesis, paving the way for developing novel compounds with potential applications across various fields, including medicinal chemistry (El-Khamry, Shiba, Shalaby, & alaha, 2006).

Advanced Material Development

Yang et al. (2018) designed and synthesized acrylated naphthalimide one-component visible light initiators, showcasing their application in photopolymerization and highlighting the utility of acrylamide derivatives in developing advanced materials with high migration stability and photopolymerization initiating performance (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018).

Synthetic Methodologies

The work by Hong and Lee (2006) demonstrates the synthetic versatility of acrylamide derivatives in creating quinolone intermediates. Their method involves an aldol reaction to produce β-iodo-a-(hydroxyalkyl)acrylates, which are crucial for preparing various quinolone intermediates, underscoring the role of acrylamide derivatives in synthetic organic chemistry (Hong & Lee, 2006).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-17-5-4-15-11-16(22(26)24-18(15)12-17)8-9-23-21(25)7-3-14-2-6-19-20(10-14)29-13-28-19/h2-7,10-12H,8-9,13H2,1H3,(H,23,25)(H,24,26)/b7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHDKNBLIPALGW-CLTKARDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide

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